molecular formula C7H13NO3 B11754301 Methyl (R)-1,4-oxazepane-5-carboxylate

Methyl (R)-1,4-oxazepane-5-carboxylate

Cat. No.: B11754301
M. Wt: 159.18 g/mol
InChI Key: FXDMGMAWGOGVCR-ZCFIWIBFSA-N
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Description

Methyl ®-1,4-oxazepane-5-carboxylate is an organic compound that belongs to the class of oxazepanes Oxazepanes are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring This particular compound is characterized by the presence of a methyl ester group at the 5-position of the oxazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-1,4-oxazepane-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of an amino alcohol with a diester. For example, the reaction between ®-2-amino-1-butanol and dimethyl oxalate under acidic conditions can yield the desired oxazepane ring. The reaction is usually carried out in a solvent such as toluene or dichloromethane, and the temperature is maintained at around 60-80°C.

Industrial Production Methods

On an industrial scale, the production of Methyl ®-1,4-oxazepane-5-carboxylate may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-1,4-oxazepane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazepane-5-carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can react with the ester group in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include oxazepane-5-carboxylic acid, oxazepane-5-methanol, and various substituted oxazepane derivatives.

Scientific Research Applications

Methyl ®-1,4-oxazepane-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound can be used in the production of polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl ®-1,4-oxazepane-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.

Comparison with Similar Compounds

Methyl ®-1,4-oxazepane-5-carboxylate can be compared with other oxazepane derivatives and related heterocyclic compounds:

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl (5R)-1,4-oxazepane-5-carboxylate

InChI

InChI=1S/C7H13NO3/c1-10-7(9)6-2-4-11-5-3-8-6/h6,8H,2-5H2,1H3/t6-/m1/s1

InChI Key

FXDMGMAWGOGVCR-ZCFIWIBFSA-N

Isomeric SMILES

COC(=O)[C@H]1CCOCCN1

Canonical SMILES

COC(=O)C1CCOCCN1

Origin of Product

United States

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